molecular formula C22H20O6 B2678706 methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858763-06-1

methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2678706
CAS No.: 858763-06-1
M. Wt: 380.396
InChI Key: MZIIEAXRAUVXFY-UHFFFAOYSA-N
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Description

Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene derivative with a benzoate ester functional group. Its structure comprises:

  • A 4H-chromen-4-one core substituted with a 2-methyl group at position 2 and a methallyl ether (2-methylprop-2-en-1-yloxy) at position 6.
  • A methyl ester of 4-hydroxybenzoate attached via an ether linkage to the chromen-3-yl group.

Properties

IUPAC Name

methyl 4-[2-methyl-7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-13(2)12-26-17-9-10-18-19(11-17)27-14(3)21(20(18)23)28-16-7-5-15(6-8-16)22(24)25-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIIEAXRAUVXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Antioxidant Properties : Compounds containing chromene structures, such as methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases .
    • Anti-inflammatory Effects : Studies have shown that derivatives of chromenes exhibit anti-inflammatory properties. This compound's structure suggests potential efficacy in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Agricultural Applications
    • Pesticidal Activity : The compound has been investigated for its potential use as a pesticide. Its ability to disrupt biological processes in pests could lead to the development of eco-friendly agricultural solutions .
    • Plant Growth Regulation : Research indicates that similar compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .
  • Cosmetic Industry
    • Skin Care Formulations : Due to its antioxidant and anti-inflammatory properties, this compound is being explored for incorporation into skin care products. Its potential to protect skin from oxidative damage makes it a valuable ingredient in formulations aimed at aging skin .

Data Tables

Application AreaPotential BenefitsReferences
PharmaceuticalAntioxidant, anti-inflammatory
AgriculturalPesticidal activity, plant growth regulation
CosmeticSkin protection, anti-aging formulations

Case Studies

  • Antioxidant Activity Study
    A study published in a peer-reviewed journal evaluated the antioxidant capacity of methyl 4-{(substituted chromene)} compounds. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential therapeutic use in conditions related to oxidative damage .
  • Anti-inflammatory Research
    Another study focused on the anti-inflammatory properties of chromene derivatives, including methyl 4-{(substituted chromene)} compounds. The findings demonstrated that these compounds effectively reduced inflammation in cell culture models, highlighting their potential for drug development targeting inflammatory diseases .
  • Agricultural Application Trials
    Field trials assessing the efficacy of methyl 4-{(substituted chromene)} as a biopesticide showed promising results, with significant reductions in pest populations compared to untreated controls. These findings support its application as a sustainable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Propyl 4-({2-Methyl-7-[(2-Methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

  • Structural Difference : The benzoate ester group is propyl instead of methyl.
  • Implications :
    • Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility.
    • Altered metabolic stability, as propyl esters are generally hydrolyzed more slowly than methyl esters in vivo .

Methyl 4-{[(3-Benzyl-4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

  • Structural Differences: Chromen substitution: 3-Benzyl and 4-methyl groups on a 2H-chromen-2-one core (vs. 2-methyl and 4-oxo in the target compound). Linkage: Benzoate is connected via a methylenoxy (-O-CH2-) bridge instead of a direct ether linkage.
  • The 2-oxo chromen system may exhibit different electronic properties compared to the 4-oxo system, affecting binding affinity .

4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid

  • Structural Differences :
    • Benzoate group : Free carboxylic acid instead of a methyl ester.
    • Chromen substitution : 4-Methyl and 2-oxo groups (vs. 2-methyl and 4-oxo in the target compound).
  • Implications :
    • The carboxylic acid group increases polarity, improving solubility but limiting blood-brain barrier penetration.
    • The 2-oxo chromen may form weaker hydrogen bonds compared to the 4-oxo tautomer .

Comparative Data Table

Compound Name Benzoate Group Chromen Core Substitution Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (Target) Methyl ester 2-methyl, 4-oxo, 7-methallyloxy 392.40 Research compound; potential enzyme modulator
Propyl analog Propyl ester Same as target 420.45 Enhanced lipophilicity; metabolic studies
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Methyl ester 3-benzyl, 4-methyl, 2-oxo 432.46 Steric hindrance; ligand-receptor studies
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Carboxylic acid 4-methyl, 2-oxo 326.32 High polarity; solubility-driven applications

Research Implications and Limitations

  • Structural vs. Functional Data : While structural differences are well-defined, the provided evidence lacks explicit biological or pharmacokinetic data. Further experimental studies are required to correlate substituent effects with activity.

Biological Activity

Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, a complex organic compound, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with a methoxy and a benzoate moiety. Its molecular formula is C20H22O5C_{20}H_{22}O_5, and it has a molecular weight of 342.39 g/mol. The structural configuration allows for potential interactions with various biological targets.

1. Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral properties. In vitro studies using the MTT assay have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it demonstrated effective growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

2. Antimicrobial Activity

The compound also displays notable antimicrobial activity. It has been tested against several bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The results suggest that it could be developed as a therapeutic agent for bacterial infections .

3. Antioxidative Properties

This compound has been identified to possess antioxidative properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its antitumoral effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Disruption of Bacterial Cell Walls : Its lipophilic nature enables penetration into bacterial membranes, disrupting their integrity.
  • Scavenging Free Radicals : The antioxidative activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing them.

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-y}oxy)benzoate:

StudyFindings
Study A (2004) Identified significant antitumoral and antimicrobial activities against various cell lines and bacteria.
Study B (2011) Reported similar chromenone derivatives exhibiting antimicrobial properties, reinforcing the potential of related compounds in drug development.
Study C (2018) Investigated structural analogs with enhanced biological activity, suggesting modifications could lead to improved efficacy.

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